3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one
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Overview
Description
3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridazinone moiety
Preparation Methods
The synthesis of 3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one involves multiple steps, including the construction of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the pyridazinone moiety. The synthetic route typically involves:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions of acyclic precursors or functionalization of preformed pyrrolidine rings.
Formation of the Piperidine Ring: Piperidine derivatives can be synthesized via hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Chemical Reactions Analysis
3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one include other pyrrolidine and piperidine derivatives, such as:
Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.
Piperidine Derivatives: Widely used in drug discovery for their pharmacological properties.
Pyridazinone Derivatives: Studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)13-22-9-6-15(12-22)14-7-10-23(11-8-14)18(25)16-4-5-17(24)21-20-16/h4-5,14-15H,6-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPWLMXTMRXPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)C2CCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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